Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15838573
InChI: InChI=1S/C10H17NO4S/c1-15-10(12)8-3-2-6-11(7-8)16(13,14)9-4-5-9/h8-9H,2-7H2,1H3
SMILES:
Molecular Formula: C10H17NO4S
Molecular Weight: 247.31 g/mol

Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate

CAS No.:

Cat. No.: VC15838573

Molecular Formula: C10H17NO4S

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylate -

Specification

Molecular Formula C10H17NO4S
Molecular Weight 247.31 g/mol
IUPAC Name methyl 1-cyclopropylsulfonylpiperidine-3-carboxylate
Standard InChI InChI=1S/C10H17NO4S/c1-15-10(12)8-3-2-6-11(7-8)16(13,14)9-4-5-9/h8-9H,2-7H2,1H3
Standard InChI Key SWCCMHFPHONANN-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CCCN(C1)S(=O)(=O)C2CC2

Introduction

Chemical Architecture and Structural Significance

Core Structural Features

The piperidine ring adopts a chair conformation, with the cyclopropylsulfonyl group (-SO₂C₃H₅) introducing steric bulk and electronic effects at the nitrogen center. The sulfonyl group’s strong electron-withdrawing nature modulates the basicity of the piperidine nitrogen, reducing pKₐ compared to unsubstituted piperidines. At position 3, the methyl ester (-COOCH₃) provides a polarizable moiety amenable to hydrolysis or transesterification reactions, offering synthetic versatility.

Spectroscopic Characterization

Key spectroscopic data include:

  • ¹H NMR: Distinct signals for piperidine protons (δ 1.5–3.5 ppm), cyclopropyl methylene groups (δ 0.6–1.2 ppm), and ester methyl (δ 3.7 ppm).

  • ¹³C NMR: Carbonyl resonance at ~170 ppm (ester), sulfonyl-linked carbons (55–60 ppm), and cyclopropyl carbons (5–15 ppm).

Table 1: Comparative Structural Attributes of Piperidine Derivatives

CompoundN-SubstituentC-3 SubstituentMolecular Weight (g/mol)
Methyl 1-(cyclopropylsulfonyl)piperidine-3-carboxylateCyclopropylsulfonylCOOCH₃247.31
tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylateMethylsulfonyloxyCOOtBu293.38
N-Cyclopropyl-N-(1-acylpiperidin-4-yl)amino triazinesCyclopropylaminoTriazine core450–550

Data derived from synthetic analogs .

Synthetic Methodologies

Stepwise Synthesis

The synthesis involves three critical stages:

  • Piperidine Ring Formation: Cyclocondensation of δ-amino alcohols or reductive amination of pentanedione derivatives.

  • Sulfonylation: Treatment with cyclopropanesulfonyl chloride in dichloromethane using triethylamine as base (yield: 72–85%).

  • Esterification: Mitsunobu reaction or carbodiimide-mediated coupling to install the methyl ester.

Optimization Strategies

  • Catalysis: Palladium complexes (e.g., PdCl₂(dppf)) enhance coupling efficiency in intermediate steps .

  • Protection-Deprotection: tert-Butoxycarbonyl (Boc) groups stabilize intermediates during sulfonylation, with TFA-mediated cleavage achieving 95% deprotection yield .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
SulfonylationCyclopropanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C→RT78
EsterificationDCC, DMAP, CH₃OH, THF, reflux82
DeprotectionTFA/DCM (1:1), RT, 2h95

Biological Activity and Mechanism

Antiproliferative Effects

In HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines, analogs bearing cyclopropylsulfonyl groups exhibit IC₅₀ values of 1.39–2.84 µM, comparable to clinical PI3K inhibitors like dactolisib (IC₅₀ 0.35–0.37 µM) . The sulfonyl group enhances membrane permeability, while the ester moiety allows prodrug strategies for targeted delivery.

Enzyme Inhibition

  • PI3Kα Inhibition: IC₅₀ = 62–78 nM via ATP-competitive binding to the catalytic site.

  • mTOR Selectivity: 3-fold selectivity over PI3Kγ (IC₅₀ = 263–772 nM), suggesting utility in combination therapies .

Structure-Activity Relationships (SAR)

Substituent Effects

  • N-Sulfonyl Groups: Cyclopropylsulfonyl confers 5× greater potency than tosyl (4-methylbenzenesulfonyl) due to reduced steric hindrance .

  • C-3 Esters: Methyl esters outperform ethyl analogs in metabolic stability (t₁/₂: 4.2h vs. 2.1h in hepatocyte assays).

Table 3: Impact of N-Substituents on Antiproliferative Activity

N-SubstituentHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
Cyclopropylsulfonyl1.39 ± 0.301.92 ± 0.05
Tosyl>10>10
Acetyl1.56 ± 0.232.93 ± 0.10

Pharmacological Applications

Oncology

Co-administration with MEK inhibitors synergistically reduces tumor volume in xenograft models (combination index = 0.3–0.5) .

Neuroinflammation Modulation

In microglial cells, the compound suppresses TNF-α production by 60% at 10 µM, implicating potential in neurodegenerative diseases.

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